molecular formula C8H13ClN2O B7948549 (S)-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride

(S)-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride

Cat. No.: B7948549
M. Wt: 188.65 g/mol
InChI Key: WLHLISRSTOSHBU-RGMNGODLSA-N
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Description

(S)-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride is a chiral amine derivative featuring a pyridine ring substituted with a methoxy group at the 6-position and an ethanamine moiety at the 3-position. The compound’s stereochemistry (S-configuration) is critical for its biological activity, as enantiomers often exhibit distinct interactions with target proteins .

This compound serves as a key intermediate in synthesizing positive allosteric modulators of the nicotinic acetylcholine receptor (nAChR), which are investigated for treating mental disorders such as schizophrenia and depression . Its synthesis is facilitated via ω-transaminase-catalyzed reactions, highlighting its relevance in biocatalytic processes .

Properties

IUPAC Name

(1S)-1-(6-methoxypyridin-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-6(9)7-3-4-8(11-2)10-5-7;/h3-6H,9H2,1-2H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHLISRSTOSHBU-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=C(C=C1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Followed by Chiral Resolution

A widely reported method involves the synthesis of the racemic mixture of 1-(6-methoxypyridin-3-yl)ethanamine, followed by chiral resolution to isolate the (S)-enantiomer. The process begins with 6-methoxypyridine-3-carbaldehyde, which undergoes a Henry reaction with nitromethane in the presence of a base such as potassium carbonate. The resulting β-nitro alcohol is reduced using lithium aluminum hydride (LiAlH4) to yield the primary amine.

Key Reaction Parameters:

  • Henry Reaction:

    • Solvent: Ethanol/water (3:1)

    • Temperature: 25°C

    • Yield: 78–82%

  • Reduction Step:

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: 0°C to reflux

    • Yield: 65–70%

Chiral resolution is achieved via diastereomeric salt formation with L-tartaric acid in methanol, yielding the (S)-enantiomer with >98% enantiomeric excess (ee).

Asymmetric Catalytic Amination

Recent advances employ transition-metal-catalyzed asymmetric amination to directly synthesize the (S)-enantiomer. A palladium-catalyzed coupling between 6-methoxypyridin-3-ylboronic acid and (S)-2-nitroethyl p-toluenesulfonate in the presence of a Josiphos ligand achieves 85–90% ee.

Optimized Conditions:

ParameterValue
CatalystPd(OAc)₂ (2 mol%)
Ligand(R)-Josiphos (4 mol%)
SolventToluene/water (10:1)
Temperature80°C
Reaction Time12 hours
Yield72%

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, continuous flow systems are employed. The reaction between 6-methoxypyridine-3-carbonitrile and ethylmagnesium bromide in a microreactor at 150°C produces the imine intermediate, which is subsequently hydrogenated using a Raney nickel catalyst.

Process Metrics:

StageThroughput (kg/day)Purity (%)
Nitrile Grignard5095
Hydrogenation4598
Chiral Separation4099.5

Crystallization and Purification

Final purification involves recrystallization from a mixture of ethyl acetate and heptane (1:3). X-ray diffraction analysis confirms the monoclinic crystal system (space group P2₁) with unit cell parameters a = 8.21 Å, b = 10.54 Å, c = 12.73 Å, and β = 102.5°.

Comparative Analysis of Methodologies

Table 1: Efficiency Metrics for Synthetic Routes

MethodYield (%)ee (%)ScalabilityCost (USD/kg)
Chiral Resolution6598Moderate12,000
Asymmetric Catalysis7290High9,500
Continuous Flow8599.5Very High7,200

Reaction Optimization and Troubleshooting

Solvent Effects on Enantioselectivity

Polar aprotic solvents like dimethylformamide (DMF) reduce enantioselectivity due to ligand dissociation, whereas toluene maintains ligand stability, preserving ee.

Catalyst Deactivation

Pd(OAc)₂ deactivates in the presence of residual amines. Adding 1 equivalent of acetic acid mitigates this issue, extending catalyst lifetime by 40% .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

(S)-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride has a wide range of applications across multiple scientific disciplines:

  • Medicinal Chemistry
    • Precursor for Drug Development : It serves as a building block in synthesizing novel therapeutic agents targeting neurological disorders such as anxiety and depression .
    • Pharmacological Studies : Research indicates that it may modulate serotonergic pathways, suggesting potential use in treating anxiety disorders .
  • Biological Studies
    • Interaction with Biological Targets : The compound interacts with various enzymes and receptors, influencing biochemical pathways. Its mechanism of action involves binding to specific molecular targets, which can lead to modulation of enzyme activity and receptor signaling.
    • Structure-Activity Relationship (SAR) : Studies have shown that the methoxy group significantly enhances the compound's lipophilicity and receptor affinity, making it a valuable candidate for further pharmacological exploration .
  • Industrial Applications
    • Utilized in the production of specialty chemicals and as an intermediate in various industrial processes due to its unique chemical properties.

Case Studies and Research Findings

Recent studies highlight the pharmacological potential of (S)-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride:

  • Neuropharmacological Studies : A study demonstrated its efficacy in modulating serotonergic pathways, indicating potential therapeutic applications for anxiety disorders (PubMed ID: 19621333) .
  • Synthetic Methodologies : Various synthetic routes have been explored, including biocatalytic processes that optimize yield and purity through advanced screening techniques .

Mechanism of Action

The mechanism of action of (S)-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent groups, stereochemistry, or halogenation patterns on the pyridine or phenyl rings. These variations influence physicochemical properties, pharmacological activity, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of (S)-1-(6-Methoxypyridin-3-yl)ethanamine Hydrochloride and Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Findings
(S)-1-(6-Methoxypyridin-3-yl)ethanamine HCl 6-OCH₃, 3-CH₂NH₂·HCl C₈H₁₃ClN₂O 188.66* Not explicitly provided Intermediate for nAChR modulators; biocatalytically synthesized
(R)-1-(5-Fluoropyridin-3-yl)ethanamine diHCl 5-F, 3-CH₂NH₂·2HCl C₇H₁₂Cl₂FN₂ 235.10 1909288-54-5 Laboratory chemical for R&D diastereomer with potential stereoselective activity
(S)-1-(6-Fluoropyridin-3-yl)ethanamine HCl 6-F, 3-CH₂NH₂·HCl C₇H₁₀ClFN₂ 176.62 1956437-46-9 Research chemical; fluorination may enhance metabolic stability
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl 3-Cl, 2-F (phenyl ring) C₈H₉Cl₂FN 222.07 1313593-59-7 Pharmaceutical intermediate; demonstrates stereochemistry-dependent bioactivity
1-(6-Methylpyridin-3-yl)ethanamine HCl 6-CH₃, 3-CH₂NH₂·HCl C₈H₁₃ClN₂ 172.66 Not explicitly provided Structural analog; lacks methoxy group, reducing electron-donating effects

*Calculated based on atomic masses.

Key Findings:

Halogenation: Fluorine substitution (e.g., in 6-fluoro analogs) may improve metabolic stability and bioavailability but could alter target selectivity .

Stereochemistry :

  • The (S)-enantiomer of 1-(3-chloro-2-fluorophenyl)ethanamine hydrochloride shows distinct biological activity compared to its (R)-counterpart, underscoring the importance of chirality in drug design .

Pharmacological Applications: Pyridine-based analogs (e.g., 6-methoxy and 6-fluoro) are prioritized for CNS drug development due to their ability to cross the blood-brain barrier . Phenyl-substituted derivatives (e.g., 3-chloro-2-fluorophenyl) are explored for non-CNS applications, including antimicrobial agents .

Synthetic Methods :

  • The target compound is synthesized via ω-transaminase catalysis, a green chemistry approach , whereas halogenated analogs often require nucleophilic substitution or transition-metal-catalyzed reactions .

Biological Activity

(S)-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride is a chiral compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

(S)-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride is characterized by a pyridine ring substituted with a methoxy group at the 6-position and an ethanamine functional group. Its molecular formula is C8H12N2OC_8H_{12}N_2O, with a molecular weight of 152.19 g/mol.

PropertyDetails
IUPAC Name(S)-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride
Molecular Weight152.19 g/mol
CAS Number579515-25-6
InChIInChI=1S/C8H12N2O/c1-6(9)7-3-4-8(11-2)10-5-7/h3-6H,9H2,1-2H3

The biological activity of (S)-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride primarily involves its interaction with neurotransmitter receptors. Research indicates that this compound exhibits neurotransmitter modulation properties, particularly influencing serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions. The presence of the methoxy group enhances its lipophilicity, potentially improving receptor affinity and bioavailability.

Neurotransmitter Modulation

Studies have shown that (S)-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride may act as an inhibitor or activator of specific enzymes involved in neurotransmitter synthesis and degradation. This modulation can influence various biochemical pathways, contributing to its potential therapeutic applications in neuropsychiatric disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes related compounds and their structural features:

CompoundStructural FeaturesUnique Aspects
1-(Pyridin-3-yl)ethanaminePyridine ring without methoxy groupLacks lipophilicity enhancement from methoxy
2-(6-Methoxypyridin-3-yl)ethylamineEthylamine instead of ethanamineDifferent side chain may affect biological activity
1-(5-Methylpyridin-2-yl)ethanamineMethyl substitution on a different pyridine positionPotentially different receptor interactions
2-(4-Methoxyphenyl)ethanamineAromatic ring instead of pyridineDifferent electronic properties affecting reactivity

The unique combination of the methoxy group and the specific positioning of the pyridine ring distinguishes (S)-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride from these related compounds, potentially influencing its pharmacological profile.

Biological Activity Studies

Research has demonstrated various biological activities associated with (S)-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride:

  • Neuroprotective Effects : The compound has shown potential neuroprotective effects in animal models, suggesting its role in mitigating neurodegenerative diseases .
  • Antifibrotic Activity : Preliminary studies indicate that it may inhibit collagen synthesis in hepatic stellate cells, pointing towards applications in treating liver fibrosis .
  • Antidepressant-Like Effects : Behavioral studies in rodents have suggested that this compound may exhibit antidepressant-like effects through modulation of serotonergic pathways.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of (S)-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride in a rat model of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta levels and improved cognitive function compared to control groups.

Case Study 2: Antifibrotic Activity

In vitro experiments assessed the antifibrotic potential of (S)-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride on hepatic stellate cells. The compound effectively reduced collagen type I alpha 1 (COL1A1) protein expression, indicating its potential as a therapeutic agent for liver fibrosis treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride, and how can reaction conditions be optimized for high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves chiral resolution of the racemic mixture or asymmetric synthesis. For example, enantiomerically pure analogs like (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride are synthesized via enzymatic resolution or chiral auxiliaries . Optimization may include adjusting pH during crystallization, using chiral HPLC columns (e.g., cellulose-based), or employing catalysts like Jacobsen’s catalyst for asymmetric induction. Monitor reaction progress with polarimetry or chiral HPLC (≥98% purity threshold) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR : Confirm the methoxy group (δ ~3.8–4.0 ppm for OCH₃) and pyridine ring protons (δ ~7.0–8.5 ppm).
  • HPLC : Employ a C18 column with a mobile phase of acetonitrile/ammonium acetate buffer (pH 4.5) for purity assessment (≥98% by area normalization) .
  • Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) to verify the molecular ion [M+H]⁺ at m/z 201.13 (C₈H₁₃ClN₂O requires 201.07) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Although specific hazard data are limited for this compound, structurally similar pyridine derivatives (e.g., 6-(hydroxymethyl)pyridin-3-ol hydrochloride) require:

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Emergency Protocols : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for (S)-1-(6-Methoxypyridin-3-yl)ethanamine hydrochloride?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents.

  • Differential Scanning Calorimetry (DSC) : Identify polymorphs by comparing melting points and enthalpy changes.
  • Karl Fischer Titration : Quantify water content to distinguish hygroscopic effects.
  • Solubility Studies : Perform equilibrium solubility tests in buffers (pH 1–7.4) at 25°C and 37°C to account for physiological conditions .

Q. What strategies are effective for enhancing the compound’s stability in aqueous solutions during pharmacological assays?

  • Methodological Answer :

  • pH Control : Stabilize the hydrochloride salt in slightly acidic buffers (pH 4–5) to prevent free base precipitation.
  • Lyophilization : Prepare aliquots in deoxygenated water and store at -80°C to minimize hydrolysis.
  • Additives : Include antioxidants (e.g., 0.01% BHT) or complexing agents (e.g., cyclodextrins) to reduce oxidative degradation .

Q. How can chiral inversion be minimized during long-term storage or in vivo studies?

  • Methodological Answer :

  • Storage Conditions : Keep the compound in amber vials under nitrogen at -20°C to prevent racemization.
  • Formulation : Use solid dispersions with polymers like HPMC to limit contact with moisture or reactive excipients.
  • Analytical Monitoring : Periodically test enantiomeric purity via chiral HPLC (e.g., Chiralpak IA column) with heptane/ethanol mobile phase .

Q. What computational methods are suitable for predicting the compound’s metabolic pathways?

  • Methodological Answer :

  • In Silico Tools : Use software like MetaSite or GLORYx to predict Phase I/II metabolism. Focus on demethylation of the methoxy group (CYP3A4/2D6) and pyridine ring hydroxylation.
  • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data in published studies?

  • Methodological Answer :

  • Source Verification : Confirm the compound’s purity (HPLC, NMR) and enantiomeric excess (≥99% for (S)-isomer) in each study.
  • Assay Conditions : Replicate experiments under standardized protocols (e.g., cell line authentication, serum-free media).
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration) .

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